![molecular formula C16H23N3O2S B2694522 4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 946269-77-8](/img/structure/B2694522.png)
4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
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Overview
Description
The compound “4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one” is a complex organic molecule. It contains a tetrahydroquinazolinone core, which is a bicyclic system containing a quinazoline ring fused with a piperidine ring. The piperidine ring is substituted with a methyl group, indicating the presence of a tertiary amine. The quinazolinone ring is substituted with a thioether group, which is further substituted with a 2-oxoethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bicyclic tetrahydroquinazolinone core, a substituted piperidine ring, and a 2-oxoethylthio group. The exact three-dimensional structure would depend on the specific stereochemistry of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by several factors, including the presence of the tertiary amine, the thioether group, and the carbonyl group. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the presence of a tertiary amine could potentially influence the compound’s basicity, while the carbonyl group could contribute to its reactivity .Scientific Research Applications
- Synthesis : The compound is synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .
- Evaluation : In vitro antibacterial and antifungal screenings revealed significant antibacterial activity and moderate antifungal activity. Docking studies with protein structures supported these findings .
- Binding Affinities : N-substituted benzotriazoles, including this compound, exhibit excellent binding affinities to various proteins. They are widely used in synthetic organic chemistry, materials science, and pharmaceutical science .
- Building Blocks : Piperidines are common building blocks in natural products and therapeutic agents. Some derivatives show antihypertensive, antibacterial, anti-convulsant, and anti-inflammatory activities .
- Broad Spectrum : The compound belongs to the 1,3,4-oxadiazole scaffold, which demonstrates diverse biological properties. These include bactericidal, fungicidal, insecticidal, analgesic, anticancer, anti-HIV, and CNS depressant activities .
- Industrial Applications : Benzotriazoles find industrial applications beyond biology, including fluorescent compounds, corrosion inhibitors, dyestuffs, and photo stabilizers .
Antimicrobial Activity
Medicinal Chemistry
Piperidine Derivatives
1,3,4-Oxadiazoles
Materials Science
Pharmacological Research
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-11-6-8-19(9-7-11)14(20)10-22-15-12-4-2-3-5-13(12)17-16(21)18-15/h11H,2-10H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIBSHYCLKFVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one |
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